3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a bromine atom and a methyl group attached to the phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce the bromine atom at the 3-position.
Pyrazole Formation: The brominated intermediate is then reacted with hydrazine to form the pyrazole ring.
Formylation: Finally, the pyrazole derivative is subjected to formylation to introduce the aldehyde group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of suitable solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a pyrazole ring.
3-Bromo-4-methylphenylamine: Contains an amine group instead of a pyrazole ring.
3-Bromo-4-methylphenol: Contains a hydroxyl group instead of a pyrazole ring.
Uniqueness
3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the pyrazole ring and the aldehyde group, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate for various synthetic and research applications.
Properties
IUPAC Name |
5-(3-bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-7-2-3-8(4-10(7)12)11-9(6-15)5-13-14-11/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTLCIBOLKTOFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=NN2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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